molecular formula C19H12Cl2N6O B10945643 2-{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10945643
M. Wt: 411.2 g/mol
InChI Key: DXAWUOQCXIZCSH-UHFFFAOYSA-N
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Description

2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include phosphorus oxychloride, aromatic acids, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of inflammatory pathways .

Properties

Molecular Formula

C19H12Cl2N6O

Molecular Weight

411.2 g/mol

IUPAC Name

2-[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H12Cl2N6O/c20-13-5-3-6-14(21)17(13)28-11-26-9-8-16(24-26)18-23-19-12-4-1-2-7-15(12)22-10-27(19)25-18/h1-10H,11H2

InChI Key

DXAWUOQCXIZCSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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